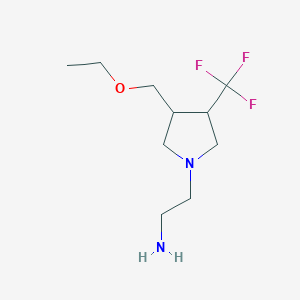
1-(2-氨基乙基)-3-(乙氧基甲基)-4-(三氟甲基)吡咯烷
描述
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H19F3N2O and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
在有机化学中,该化合物作为合成吡咯烷-2-酮的多功能构建模块 。该化合物的结构允许进行光诱导有机催化环化反应,这对创建复杂的有机分子至关重要。该过程在医药和农用化学品开发中特别有价值。
药物化学
该化合物中的三氟甲基基团表明其在药物化学中的潜在用途。由于具有提高代谢稳定性和与生物靶标的结合亲和力的能力,含有这种部分的化合物通常用于药物设计。 它可用于合成药物测试中的参考标准 。
环境科学
该化合物在环境科学中的潜在应用可能涉及开发绿色合成途径。 它在光诱导有机催化反应中的作用 表明它可能是减少有害金属使用和减少浪费的环境友好过程的一部分。
作用机制
The compound “2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a type of pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in a wide range of biological activities and are a key part of many pharmaceuticals and useful synthetic compounds .
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, causing a conformational change that affects the target’s activity .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can be involved in a variety of pathways due to their diverse biological activities .
Pharmacokinetics
These properties can greatly vary among different pyrrolidine derivatives .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound’s interaction with FGFRs can lead to the activation or inhibition of downstream signaling pathways, influencing cellular responses.
Cellular Effects
The effects of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular responses . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-7-8-5-15(4-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHBLPCGCMVSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)









